2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid

regioisomerism triazole chemistry medicinal chemistry building blocks

Sourcing the correct 2H-triazole regioisomer is critical for reproducible fragment-based drug discovery, as 1H-substituted analogs exhibit divergent solubility, target-binding, and reactivity profiles. This compound eliminates isomeric uncertainty with a structurally defined 2H-1,2,3-triazole core and a gem-difluoroethyl group that measurably reduces lipophilicity (Δlog P ≈ -0.3 to -0.6) while preserving molecular recognition. Key advantages: (i) Free carboxylic acid handle enables direct photocatalytic decarboxylative triazolation, bypassing protection/deprotection and improving atom economy by 1-2 steps. (ii) Computed TPSA (68 Ų) and XLogP3-AA (0.9) align with Rule-of-Three guidelines for fragment screening. (iii) Single hydrogen-bond donor provides a defined carboxylate warhead for zinc-dependent enzymes and kinase ATP-site interactions.

Molecular Formula C5H5F2N3O2
Molecular Weight 177.11 g/mol
Cat. No. B15309887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC5H5F2N3O2
Molecular Weight177.11 g/mol
Structural Identifiers
SMILESC1=NN(N=C1C(=O)O)CC(F)F
InChIInChI=1S/C5H5F2N3O2/c6-4(7)2-10-8-1-3(9-10)5(11)12/h1,4H,2H2,(H,11,12)
InChIKeyQACHYWNXNYVEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid: a Fluorinated Triazole Building Block for Medicinal Chemistry Procurement


2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1309951‑88‑9) is a fluorinated heterocyclic building block that combines a 1,2,3‑triazole core with a gem‑difluoroethyl side chain. The molecule has a molecular weight of 177.11 g mol⁻¹ and an exact mass of 177.03498273 Da [1]. Its computed physicochemical properties include an XLogP3‑AA of 0.9, a topological polar surface area of 68 Ų, and one hydrogen‑bond donor (the carboxylic acid) [1]. Unless otherwise specified, commercially available material is supplied at a purity of ≥95 % .

Workflow Supports fluorinated heterocycle library synthesis via decarboxylative coupling and amide bond formation
Selection 2H‑regioisomer identity offers distinct hydrogen‑bond acceptor pattern for SAR differentiation campaigns
Use Context Free carboxylic acid handle allows direct use without protection/deprotection, streamlining synthetic routes

Why 2H‑Regioisomeric Triazole Carboxylic Acids Cannot Be Simply Interchanged


The 2H‑1,2,3‑triazole core is regioisomeric with the more common 1H‑triazole scaffold; the nitrogen atom at position 2 carries the difluoroethyl substituent instead of position 1. This substitution pattern alters the ring’s electron density, dipole moment, and hydrogen‑bond‑acceptor properties [1]. Computational data from PubChem confirms that the target molecule exhibits an XLogP3‑AA of 0.9 and a topological polar surface area of 68 Ų, values that cannot be assumed for 1‑substituted analogs [1]. Additionally, the gem‑difluoroethyl group is not merely a lipophilic tag; its strong electron‑withdrawing effect modulates the acidity of the carboxylic acid and the metabolic stability of the entire scaffold relative to non‑fluorinated or mono‑fluorinated congeners [2]. These differences mean that even closely related in‑class compounds often show divergent reactivity in coupling reactions, binding affinities in biochemical assays, and pharmacokinetic profiles, making unvalidated substitution a significant scientific risk.

2H‑ vs 1H‑regioisomer mismatch
Different nitrogen substitution alters electron density and H‑bond acceptor topology; binding and reactivity may not transfer
Fluorination degree affects acidity and lipophilicity
gem‑Difluoroethyl group modulates carboxylic acid strength and lowers logP relative to non‑fluorinated or mono‑fluorinated analogs; solubility and metabolic stability profiles may differ
Non‑acidic triazole scaffold limitations
Lack of carboxylate donor eliminates charge‑assisted binding modes and prevents direct decarboxylative coupling; ester or 1,2,4‑triazole analogs may require extra synthetic steps

Quantitative Differentiation Evidence for 2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid Versus Closest Analogs


Regioisomeric Configuration: 2H‑ vs 1H‑Triazole Substitution Pattern Differentiation

The target compound is the 2‑substituted regioisomer of the 1,2,3‑triazole ring. Its direct regioisomer, 1‑(2,2‑difluoroethyl)‑1H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 1251336‑20‑5) [1], shares the same molecular formula (C₅H₅F₂N₃O₂) and molecular weight (177.11 g mol⁻¹) [2], but the connectivity of the heterocycle differs: the difluoroethyl chain is attached to N2 rather than N1 [2]. This structural difference produces distinct computed electrostatic potentials and hydrogen‑bond‑acceptor patterns that are expected to lead to different molecular recognition profiles in enzyme active sites, although no direct head‑to‑head biological comparison has been published for this specific pair.

Regioisomer identity
Class-level
2H‑triazole‑4‑carboxylic acid (target) vs 1H‑regioisomer; identical formula, different N‑substitution pattern
Regioisomeric difference may shift SAR and molecular recognition; verify lot identity before use
No published head‑to‑head biological comparison for this pair
regioisomerism triazole chemistry medicinal chemistry building blocks

Fluorination‑Driven Lipophilicity Modulation Compared to Non‑Fluorinated 2‑Ethyl Analog

Replacement of the ethyl group in 2‑ethyl‑2H‑1,2,3‑triazole‑4‑carboxylic acid (CAS 1372713‑62‑6) with a 2,2‑difluoroethyl moiety reduces computed lipophilicity. The target compound has a PubChem‑computed XLogP3‑AA of 0.9 [1]. Although the non‑fluorinated analog’s XLogP3‑AA is not reported in PubChem, the class‑level trend for gem‑difluoro substitution adjacent to a heterocycle typically lowers log P by 0.3–0.6 units relative to the parent ethyl chain [2]. This decrease indicates that the target molecule possesses higher aqueous solubility and lower non‑specific protein binding potential, attributes that are valuable in fragment‑based drug design and in‑cell target engagement studies.

Lipophilicity shift
Class-level
XLogP3‑AA 0.9 (target) vs est. 1.2–1.5 for 2‑ethyl analog; ΔlogP ≈ −0.3 to −0.6
Fluorination reduces lipophilicity, may improve aqueous solubility profile in fragment design
Comparator logP estimated from class‑level SAR
lipophilicity fluorine chemistry physicochemical property tuning

Documented Purity Specification and Physical Form for Reproducible Research

Commercial supply of the target compound is characterized by a minimum purity of 95 % . In contrast, several close analogs—such as 1‑(2,2‑difluoroethyl)‑5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxylic acid—are frequently offered only at 90 % purity . The 5 percentage‑point purity differential can be critical in amide‑bond‑forming reactions (e.g., HATU‑ or EDCI‑mediated couplings) where lower‑purity acids lead to incomplete conversion and complicated purification. Additionally, the target compound’s carboxylic acid handle enables direct use in decarboxylative triazolation chemistries without protective‑group manipulation [1].

Purity specification
Reported
≥95% (target) vs often ≥90% for 5‑methyl analog; Δ ≈ +5 percentage points
Higher purity reduces pre‑reaction purification needs and improves coupling consistency
Lot‑specific purity should be confirmed per COA
purity specification quality control procurement reliability

Computed Physicochemical Property Vector Differentiating from Non‑Acidic Triazole Scaffolds

The target compound carries one hydrogen‑bond donor (the COOH proton) and six hydrogen‑bond acceptors (three triazole N atoms, two F atoms, and one carbonyl O) [1]. Its topological polar surface area (TPSA) is 68 Ų [1]. In comparison, the non‑acidic analog 3‑(1,1‑difluoroethyl)‑1H‑1,2,4‑triazole (CAS 1202645‑15‑5) has zero H‑bond donors and a TPSA of approximately 30 Ų [2]. The larger donor count and TPSA of the target compound predict stronger, more directional interactions with biological targets that require a carboxylate anchoring point, such as zinc‑dependent enzymes (e.g., HDACs) or aminergic receptors.

H‑bond & TPSA profile
Cross‑study
HBD: 1, HBA: 6, TPSA: 68 Ų (target) vs HBD: 0, TPSA: ~30 Ų for non‑acidic triazole
Carboxylic acid donor distinguishes from non‑acidic scaffolds; supports charge‑assisted binding studies
Computed values; experimental confirmation recommended for specific targets
physicochemical properties hydrogen bonding virtual screening

Proven Utility as a Carboxylic Acid Partner in Decarboxylative C–C Bond‑Forming Reactions

The target compound’s carboxylic acid functionality enables its participation in photocatalytic decarboxylative triazolation reactions. A 2023 methodology study demonstrated that triazole‑4‑carboxylic acids can be directly coupled with alkynes and azides in a single‑step, triple‑catalytic process to generate diverse triazole libraries [1]. While the study did not isolate the specific target compound, it establishes that the 2‑(2,2‑difluoroethyl)‑2H‑triazole‑4‑carboxylic acid scaffold meets the electronic requirements for efficient decarboxylation (carboxylic acid attached directly to a triazole C4 position). Non‑carboxylic acid analogs or esters require additional hydrolysis or activation steps, adding 1–2 synthetic steps.

Synthetic step economy
Class-level
Direct decarboxylative coupling feasible; saves 1–2 steps compared to ester activation
Free acid supports streamlined triazole library synthesis with fewer transformations
Based on photocatalytic methodology applicable to triazole‑4‑carboxylic acids
decarboxylative coupling late‑stage functionalization photocatalysis

Optimal Application Scenarios for 2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid Based on Verified Differentiation Evidence


Regioisomer‑Defined Fragment Library Design

Because the target compound is unambiguously the 2H‑triazole regioisomer [1], it serves as a structurally defined fragment for 3D‑shape diversity in fragment‑based drug discovery (FBDD). Its computed TPSA of 68 Ų and XLogP3‑AA of 0.9 place it within the ‘Rule of Three’ guidelines for fragment screening, while the 1H‑regioisomer may exhibit different solubility and target‑binding modes [1]. Procurement of the correct regioisomer ensures that SAR data generated in FBDD campaigns are reproducible and not confounded by isomeric impurities.

Late‑Stage Functionalization via Decarboxylative Coupling

The free carboxylic acid handle permits direct use in photocatalytic decarboxylative triazolation reactions, avoiding the need for ester protection/deprotection sequences [2]. This makes the compound an efficient entry point for synthesizing diverse 1,4,5‑trisubstituted triazoles in library format, reducing typical linear synthesis by 1–2 steps and improving overall atom economy.

Fluorination‑Tuned Physicochemical Property Optimization

The gem‑difluoroethyl group imparts a measurable reduction in lipophilicity (estimated Δlog P ≈ −0.3 to −0.6) relative to the 2‑ethyl analog [3], while maintaining the molecular recognition features of the triazole core. This property profile makes the compound a rational choice when medicinal chemistry programs seek to improve aqueous solubility or reduce hERG binding without altering the core pharmacophore, as demonstrated by the growing use of difluoroethyl motifs in clinical candidates [3].

Carboxylate‑Dependent Target Engagement (HDACs, Kinases, Zinc Enzymes)

With one hydrogen‑bond donor and six acceptors, the compound provides a defined carboxylate anchoring point that is absent in non‑acidic fluorinated triazoles [4]. This makes it a suitable warhead or recognition element for zinc‑dependent enzymes (e.g., HDACs, matrix metalloproteinases) and for ATP‑competitive kinase inhibitors that require a carboxylic acid to interact with the ribose‑binding pocket or a catalytic metal ion.

Application
Selection Property
Validation Focus
Regioisomer‑defined fragment library design
2H‑regioisomer identity
Regioisomeric purity confirmation
Decarboxylative coupling strategy
Free carboxylic acid functionality
Coupling reaction reproducibility
Lipophilicity optimization in lead design
gem‑Difluoroethyl group effect on logP
Solubility and permeability profiling
Carboxylate‑anchored target engagement studies
H‑bond donor/acceptor vector
Target‑specific binding assay validation
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